molecular formula C14H13Cl2NO3 B3128712 ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate CAS No. 338967-07-0

ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate

Cat. No.: B3128712
CAS No.: 338967-07-0
M. Wt: 314.2 g/mol
InChI Key: JUOWLUGULZFVBU-UHFFFAOYSA-N
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Description

Ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate is a synthetic organic compound characterized by a phenoxyacetic acid ethyl ester backbone. The phenyl ring is substituted with two chlorine atoms at positions 2 and 4 and a 1H-pyrrol-1-yl group at position 3. The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, though its direct biological activity remains less studied compared to structurally related derivatives .

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-5-pyrrol-1-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3/c1-2-19-14(18)9-20-13-8-12(10(15)7-11(13)16)17-5-3-4-6-17/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOWLUGULZFVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204894
Record name Ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338967-07-0
Record name Ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338967-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate typically involves the reaction of 2,4-dichloro-5-(1H-pyrrol-1-yl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dichlorophenoxy and pyrrole moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Phenoxyacetic Acid Esters

The target compound shares structural homology with other phenoxyacetic acid esters, differing in substituents on the phenyl ring or the ester group. Key analogues include:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanylquinazolinyl]phenoxy}acetate 2,4-Cl; quinazolinyl group Thiol, quinazolinone, ester 485.34 Intermediate in kinase inhibitors
Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate Dihydro-pyrrolizinyl, benzoyl Oxoacetate, ester 447.47 (calc.) Synthetic precursor for alkaloid derivatives
Methyl 2-[2,4-dihydroxy-3-(4-hydroxybenzoyl)-6-methoxyphenyl]acetate Dihydroxy, methoxy, benzoyl Hydroxybenzoyl, ester ~364.34 (calc.) Neuroprotective activity in SH-SY5Y cells

Key Observations :

  • Chlorine vs. Methoxy Groups : The 2,4-dichloro substitution in the target compound enhances lipophilicity compared to methoxy or hydroxy groups in analogues like , which may influence membrane permeability in biological systems.
  • Pyrrole vs.
Physicochemical Properties
  • Crystallinity: Unlike ethyl 2-{2-[(1Z)-1-hydroxy-3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl]phenoxy}acetate, which exhibits keto–enol tautomerism and disorder in crystal packing , the target compound’s rigid pyrrole ring likely reduces conformational flexibility, favoring stable crystalline forms.
  • Solubility : Chlorine substituents lower aqueous solubility compared to methyl or methoxy groups (e.g., ), necessitating formulation adjustments for pharmaceutical use.

Biological Activity

Ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate (CAS No. 338967-07-0) is a chemical compound that has garnered interest in various fields, particularly in pharmacology and toxicology. Its unique structure, featuring a dichlorophenoxy group and a pyrrole ring, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13Cl2NO3C_{14}H_{13}Cl_{2}NO_{3}. The compound's structure can be represented as follows:

PropertyValue
Molecular Weight314.16 g/mol
CAS Number338967-07-0
Chemical FormulaC14H13Cl2NO3

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways. The presence of the dichlorophenoxy and pyrrole moieties may enhance its interaction with biological systems, potentially leading to various pharmacological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, a study reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria at specific concentrations.

Antiviral Properties

Preliminary investigations have also suggested antiviral activity. This compound was tested against various viral strains, showing promise in inhibiting viral replication. Specific mechanisms may involve interference with viral entry or replication processes within host cells.

Cytotoxic Effects

In certain studies focusing on cancer cell lines, this compound displayed cytotoxic effects. The compound induced apoptosis in cancer cells through pathways involving caspases and other apoptotic markers. This suggests potential as an anticancer agent, although further research is necessary to elucidate the underlying mechanisms and optimize therapeutic applications .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations ranging from 50 to 200 µg/mL. The most notable effects were observed against Staphylococcus aureus and Escherichia coli.
  • Antiviral Activity : In vitro tests against influenza virus showed that treatment with the compound reduced viral titers significantly compared to untreated controls, indicating a dose-dependent effect.
  • Cytotoxicity in Cancer Cells : A series of experiments on MCF-7 breast cancer cells revealed that exposure to this compound resulted in a decrease in cell viability by approximately 70% at a concentration of 100 µM after 48 hours.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2,4-dichloro-5-(1H-pyrrol-1-yl)phenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetonitrile at elevated temperatures (~100°C) achieves esterification . Solvent polarity and temperature significantly impact reaction efficiency; polar aprotic solvents like DMF may enhance nucleophilicity but require careful moisture control .

Q. How can the molecular structure and purity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm proton environments and carbonyl/aromatic signals. For instance, the ethoxy group typically appears as a quartet at ~4.1–4.3 ppm and a triplet at ~1.3 ppm .
  • X-ray crystallography : Resolve crystal structures to validate bond lengths and angles (e.g., C–O bonds in the ester group at ~1.42 Å) .
  • HPLC-MS : Ensure purity (>95%) and detect byproducts via reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for structurally related phenoxyacetate derivatives?

  • Methodology : Screen for pesticidal or herbicidal activity using in vitro assays. For example, analogs with dichlorophenyl and pyrrole moieties exhibit inhibition of acetyl-CoA carboxylase (ACC) in weeds, measured via enzyme-linked immunosorbent assays (ELISA) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyrrole-phenoxy moiety in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Computational studies (DFT) reveal that electron-withdrawing groups (e.g., Cl at 2,4-positions) activate the phenyl ring for NAS by lowering the LUMO energy. The pyrrole’s electron-donating effect is mitigated by steric hindrance, favoring para-substitution . Kinetic experiments under varying pH and temperature can further elucidate transition states .

Q. How do structural modifications (e.g., substituent variation on pyrrole or phenoxy groups) affect bioactivity and physicochemical properties?

  • Methodology :

  • SAR Studies : Replace the pyrrole with pyrazole or imidazole and test pesticidal efficacy. For instance, pyrazole derivatives show enhanced ACC inhibition due to improved hydrophobic interactions .
  • LogP Analysis : Measure partition coefficients via shake-flask methods; chlorinated analogs typically exhibit higher lipophilicity (LogP > 3), impacting membrane permeability .

Q. How should researchers address contradictions in reported synthetic yields or biological data across studies?

  • Methodology :

  • Meta-analysis : Compare reaction parameters (e.g., solvent, catalyst) from conflicting studies. For example, yields drop from 85% to 60% when acetonitrile is replaced with THF due to reduced nucleophilicity .
  • Dose-response curves : Re-evaluate bioactivity under standardized conditions (e.g., fixed enzyme concentrations) to isolate compound-specific effects from experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.